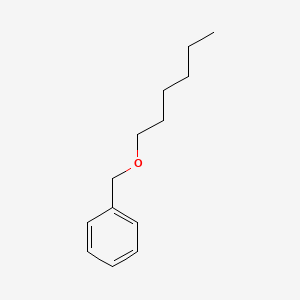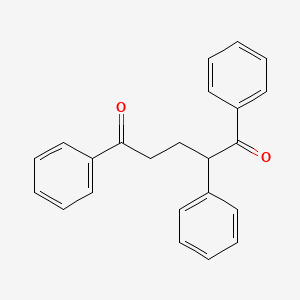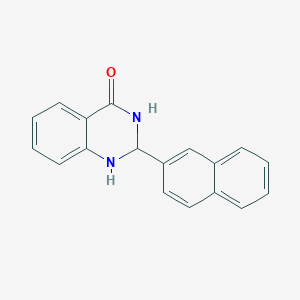
2-(Naphthalen-2-yl)-1,2-dihydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused ring structure, which includes a quinazolinone core and a naphthyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with 2-naphthaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted naphthyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives:
1,2-Dihydro-2-phenyl-4(3H)-quinazolinone: Similar structure but with a phenyl group instead of a naphthyl group. It may exhibit different biological activities.
2-Methyl-4(3H)-quinazolinone: Lacks the naphthyl group, leading to different chemical properties and reactivity.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone lies in its naphthyl group, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C18H14N2O |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N2O/c21-18-15-7-3-4-8-16(15)19-17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,19H,(H,20,21) |
Clave InChI |
FPWOVEKUXZJCTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3NC4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


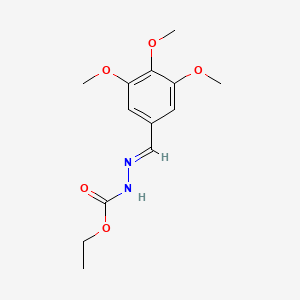
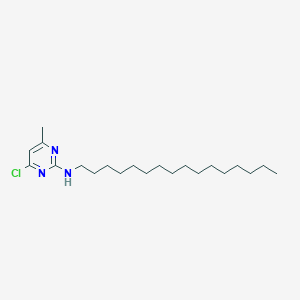
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
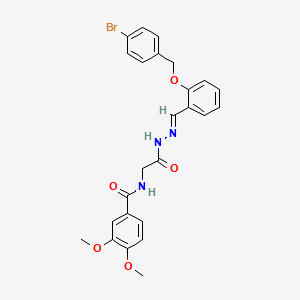
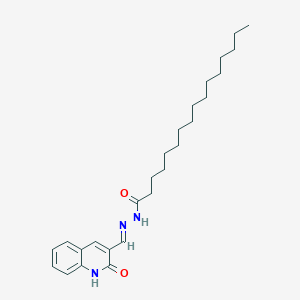


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


